
3-Bromobenzene-1,2,4-triol
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Overview
Description
3-Bromobenzene-1,2,4-triol is a brominated phenolic compound characterized by hydroxyl groups at the 1, 2, and 4 positions and a bromine atom at the 3 position of the benzene ring. It is notably isolated from the marine red alga Polysiphonia morrowii, where it exhibits a unique bromination pattern compared to related species in the Rhodomelaceae family. Unlike other members of this family, which often produce 2,3-dibrominated or 2,3,6-tribrominated derivatives, P. morrowii synthesizes this compound as a distinct metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4-triol typically involves the bromination of benzene-1,2,4-triol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
C6H3(OH)3+Br2→C6H3Br(OH)3+HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-bromo-1,2,4-benzenetriol quinone.
Reduction: Formation of benzene-1,2,4-triol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobenzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzene-1,2,4-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Bromophenols
Key Compound: 2,3-Dibrominated and 2,3,6-Tribrominated Derivatives (e.g., lanosol derivatives)
- Structural Differences : These compounds feature additional bromine atoms at positions 2 and/or 6, altering electronic properties and steric bulk.
- Biological Context : Found in closely related algae (e.g., Streblocladieae, Rhodomeleae), their biosynthesis likely involves divergent halogenase enzymes .
- Functional Implications : Increased bromination may enhance radical scavenging activity or protein-binding affinity compared to 3-Bromobenzene-1,2,4-triol.
Table 1: Bromophenol Structural Comparison
Methyl-Substituted Triols
Key Compound : 3-Methylbenzene-1,2,4-triol (CAS# 4389-44-0)
- Structural Differences : Bromine at C3 is replaced by a methyl group, converting an electron-withdrawing substituent to an electron-donating one.
- Chemical Implications : Reduced acidity of hydroxyl groups compared to the brominated analog. This may decrease solubility in polar solvents and alter reactivity in oxidation or conjugation reactions .
- Applications : Methyl derivatives are often intermediates in synthetic organic chemistry, whereas brominated analogs may have niche roles in marine natural product research.
Aliphatic Triols
Key Compound : 16-Heptadecyne-1,2,4-triol (Avocadyne)
- Structural Differences : A long alkyne chain replaces the aromatic ring, resulting in a hydrophobic aliphatic structure.
- Physical Properties : Expected to exhibit lower water solubility compared to aromatic triols. Spectral data (MS, NMR) for this compound are well-documented, aiding in structural elucidation .
Table 2: Physical and Spectral Properties
Cyclohexanetriols
Key Compound : All-cis-1,2,4-Cyclohexanetriol
- Structural Differences : A saturated cyclohexane ring replaces the aromatic benzene core, introducing conformational flexibility.
- Synthesis : Produced via high-pressure (100 atm) hydrogenation of 1,2,4-trihydroxybenzene using Rh/Al$2$O$3$, yielding 30% of the all-cis isomer .
- Applications : High solubility in polar solvents makes it suitable for pharmaceutical formulations or as a chiral building block.
Heterocyclic Derivatives
Key Compound: 4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55)
- Structural Differences : Incorporates a 1,2,4-triazole ring with bromo and trifluoromethyl substituents.
- Synthesis : Formed via condensation of benzaldehydes with triazole-thiol precursors under acidic conditions .
- Functional Role : Such compounds are explored for enzyme inhibition (e.g., carbonic anhydrase), highlighting divergent applications compared to natural triols .
Research Findings and Implications
- Biosynthetic Specificity : The absence of 2,3-dibrominated derivatives in P. morrowii underscores evolutionary divergence in halogenation pathways .
- Synthetic Challenges: Cyclohexanetriol synthesis requires high-pressure catalysis, whereas bromophenols are accessible via natural extraction or milder bromination methods .
Biological Activity
3-Bromobenzene-1,2,4-triol (C₆H₅BrO₃) is an organic compound characterized by the presence of three hydroxyl groups and one bromine atom attached to a benzene ring. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is depicted below:
Key Structural Features:
- Bromine Atom: Enhances electrophilic character.
- Hydroxyl Groups: Contribute to solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related triol compounds have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organisms |
---|---|---|
5-Bromobenzene-1,2,3-triol | 9.937 | MRSA |
5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 0.02 | Enterococcus faecalis |
This compound | TBD | Potential against similar organisms |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various hydroxylated benzene derivatives. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines. Although direct studies on this compound are scarce, the presence of multiple hydroxyl groups typically correlates with increased cytotoxicity.
Table 2: Cytotoxicity Data of Related Compounds
Compound Name | IC50 (µg/mL) | Cell Line Tested |
---|---|---|
Diaryltriazenes | 4.91 | Burkitt lymphoma DAUDI |
Cyclic peptides | 0.2 | Human myeloid K-562 cell line |
This compound | TBD | Potential against various cancer cell lines |
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Attack: The bromine atom enhances electrophilic substitution reactions.
- Hydrogen Bonding: Hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation: Hydroxylated compounds can induce oxidative stress in cells.
Case Studies and Research Findings
Several studies have highlighted the importance of hydroxylated aromatic compounds in biological systems. For example:
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various triol derivatives against standard bacterial strains and clinical isolates. The findings indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity.
- Cytotoxicity Against Cancer Cells: Research into diaryltriazenes has shown promising results in reducing cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis.
Properties
CAS No. |
99910-88-0 |
---|---|
Molecular Formula |
C6H5BrO3 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
3-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
InChI Key |
LOODGNRNUNRBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Br)O |
Origin of Product |
United States |
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